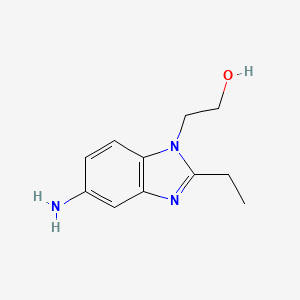

2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol (2-AEB) is a synthesized compound that has been studied for its potential applications in a variety of scientific research fields. This compound is an organic molecule composed of nitrogen, hydrogen, carbon, and oxygen atoms. 2-AEB is a derivative of the benzimidazole family and is a colorless, crystalline solid at room temperature. It is soluble in water, alcohols, and other organic solvents.

Aplicaciones Científicas De Investigación

Antibacterial Activity

2-(5-amino-2-ethylbenzimidazol-1-yl)ethanol: has been investigated for its antibacterial potential. Studies have reported its effectiveness against bacterial strains such as Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli . Researchers explore its mechanism of action, potential synergies with existing antibiotics, and its role in combating bacterial infections.

Antifungal Properties

The compound also exhibits antifungal activity. Specifically, it has been evaluated against Candida albicans and Aspergillus niger . Understanding its mode of action against fungal pathogens can guide the development of novel antifungal agents.

Antiparasitic Potential

As part of a broader investigation into structural requirements for antiparasitic activities, researchers synthesized a series of 2-(5-amino-2-ethylbenzimidazol-1-yl)ethanol analogues. These derivatives were explored for their antiparasitic effects . Further studies could elucidate their efficacy against specific parasites and their potential as therapeutic agents.

Antioxidant Activity

Certain derivatives of this compound have demonstrated antioxidant potential. For instance, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives were evaluated using DPPH assays . Investigating their radical-scavenging abilities and potential protective effects against oxidative stress is crucial.

Cancer Research

Studies have explored the bioactivity of related benzimidazole derivatives against cancer cell lines. For instance, 2-phenylbenzimidazoles were synthesized and evaluated against A549, MDA-MB-231, and PC3 cancer cells . Investigating their cytotoxicity, potential mechanisms of action, and selectivity toward cancer cells could provide valuable insights.

Molecular Docking Studies

Computational approaches, such as molecular docking, can predict the binding interactions between this compound and specific protein targets. Investigating its binding affinity, key amino acid residues, and potential therapeutic targets can guide drug design efforts .

Propiedades

IUPAC Name |

2-(5-amino-2-ethylbenzimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-2-11-13-9-7-8(12)3-4-10(9)14(11)5-6-15/h3-4,7,15H,2,5-6,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIFVEIXLKDMEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1CCO)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)

![2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide](/img/structure/B2430103.png)

![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2430105.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2430107.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2430111.png)

![7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2430113.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2430114.png)